molecular formula C22H11F6NO2 B12522205 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 676449-35-7

5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12522205
CAS No.: 676449-35-7
M. Wt: 435.3 g/mol
InChI Key: VSRVTOHMAPHZTM-UHFFFAOYSA-N
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Description

5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It features two trifluoromethylphenyl groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindole-dione core with the trifluoromethylphenyl groups attached at the 5 and 6 positions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the trifluoromethyl groups .

Scientific Research Applications

5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione core, which imparts distinct chemical and physical properties. This core structure, combined with the trifluoromethyl groups, enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

676449-35-7

Molecular Formula

C22H11F6NO2

Molecular Weight

435.3 g/mol

IUPAC Name

5,6-bis[3-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H11F6NO2/c23-21(24,25)13-5-1-3-11(7-13)15-9-17-18(20(31)29-19(17)30)10-16(15)12-4-2-6-14(8-12)22(26,27)28/h1-10H,(H,29,30,31)

InChI Key

VSRVTOHMAPHZTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2C4=CC(=CC=C4)C(F)(F)F)C(=O)NC3=O

Origin of Product

United States

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